Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-
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Overview
Description
5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Alkyne Formation:
Isoxazole Ring Formation: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening and formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines resulting from the reduction of the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing molecules with specific biological activities.
Materials Science: Its heterocyclic nature may lend itself to applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially modulating their activity.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share the pyrrolidine ring structure.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share the isoxazole ring structure.
Uniqueness: 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole is unique due to the combination of both pyrrolidine and isoxazole rings in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
651314-73-7 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h6,8-9,11H,2-4,7H2 |
InChI Key |
GGMRHLNABFMDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC#CC2=CC=NO2 |
Origin of Product |
United States |
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